2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: is a complex organic compound that features an oxirane ring and a hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an alkene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) in a nonaqueous solvent like chloroform or acetone.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione structure. This step often involves the use of strong acids or bases as catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as flash-within-flash Joule heating (FWF), which allows for the rapid and efficient synthesis of high-quality materials . This method significantly reduces energy consumption and the production of harmful byproducts, making it a more sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., MCPBA) in nonaqueous solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Reduced Derivatives: Various reduced forms depending on the reducing agent used.
Substituted Compounds: Products of nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes
Comparison with Similar Compounds
Similar Compounds
Acetylacetone: A compound with similar structural features and reactivity.
Interhalogen Compounds: Molecules containing different halogen atoms, which share some chemical properties with 2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
105981-42-8 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
4-[2-(oxiran-2-yl)ethyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C14H19NO3/c16-13-11-8-1-2-9(4-3-8)12(11)14(17)15(13)6-5-10-7-18-10/h8-12H,1-7H2 |
InChI Key |
SDUYQCARUCLKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)N(C3=O)CCC4CO4 |
Origin of Product |
United States |
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